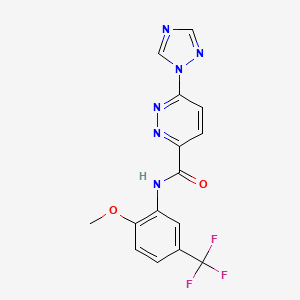
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H11F3N6O2 and its molecular weight is 364.288. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on various studies, including structure-activity relationships (SAR), pharmacokinetics, and in vitro and in vivo efficacy against specific pathogens and cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core substituted with a triazole moiety and a trifluoromethyl phenyl group. Its molecular formula is C12H10F3N5O with a molecular weight of approximately 303.24 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole and pyridazine scaffolds have shown promising results against Mycobacterium tuberculosis (Mtb) and other bacterial strains.
-
In Vitro Antimycobacterial Activity :
- The compound was tested against various strains of Mtb using different culture media. Results indicated that it demonstrated effective minimum inhibitory concentrations (MICs) under specific conditions (Table 1).
These findings suggest that the compound's activity is influenced by the media composition, particularly the presence of glycerol as a carbon source .Strain Media Type MIC (mg/L) Rifampin MIC Isoniazid MIC H37Rv 7H9 + glycerol + ADC + Tween 80 0.5 0.016 0.016 Erdman 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 >16 <0.008 0.016 -
Cytotoxicity Assessment :
- Cytotoxic effects were evaluated on mammalian cell lines, specifically Chinese Hamster Ovarian (CHO) cells, revealing that while the compound showed antimicrobial activity, it also exhibited toxicity at higher concentrations.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
- Mechanistic Studies :
- In Vivo Efficacy :
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications on the triazole and pyridazine rings can significantly affect biological activity. Key findings include:
- Substituents at the 6-position of the pyridazine ring enhance antimicrobial potency.
- The presence of the trifluoromethyl group appears to improve bioactivity by increasing lipophilicity and metabolic stability.
Case Study 1: Antimycobacterial Screening
In a study aimed at identifying new antituberculosis agents, derivatives of the compound were screened against drug-susceptible and resistant strains of Mtb. The results demonstrated that certain modifications led to enhanced activity against resistant strains, indicating the potential for developing new treatments for multidrug-resistant tuberculosis .
Case Study 2: Cancer Cell Line Testing
A series of analogs were tested against various cancer cell lines, including non-small cell lung cancer (NSCLC). The results showed that some derivatives not only inhibited cell growth but also induced apoptosis through activation of specific signaling pathways related to cancer cell survival .
特性
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c1-26-12-4-2-9(15(16,17)18)6-11(12)21-14(25)10-3-5-13(23-22-10)24-8-19-7-20-24/h2-8H,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFWYEZMCNPPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














